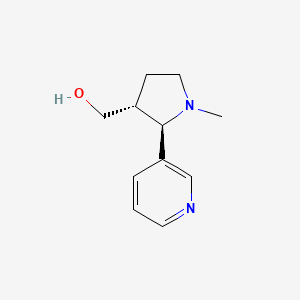
3-Pyrrolidinemethanol, 1-methyl-2-(3-pyridinyl)-, (2R,3R)-rel-
Overview
Description
3-Pyrrolidinemethanol, 1-methyl-2-(3-pyridinyl)-, (2R,3R)-rel- is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as (R)-(-)-3-pyridylmethanol, this compound is a chiral building block that has been used in the synthesis of a variety of bioactive compounds. In
Mechanism of Action
The mechanism of action of 3-Pyrrolidinemethanol is not well understood. However, it is believed to act as a chiral auxiliary, which can enhance the enantioselectivity of certain reactions. It has also been shown to act as a chiral ligand, which can coordinate with metal ions and catalyze asymmetric reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Pyrrolidinemethanol. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Pyrrolidinemethanol in lab experiments is its chiral nature, which can enhance the enantioselectivity of certain reactions. It is also relatively easy to synthesize and is commercially available. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for the study of 3-Pyrrolidinemethanol. One area of research could be the development of new chiral ligands and auxiliaries using 3-Pyrrolidinemethanol as a building block. Another area of research could be the synthesis of new bioactive compounds using 3-Pyrrolidinemethanol as a starting material. Additionally, further studies could be conducted to better understand the mechanism of action of 3-Pyrrolidinemethanol and its potential applications in asymmetric catalysis.
Synthesis Methods
The synthesis of 3-Pyrrolidinemethanol can be achieved through a variety of methods. One common method involves the reduction of 3-pyridinecarboxaldehyde using sodium borohydride in the presence of methanol. Another method involves the reduction of 3-pyridinecarboxylic acid using borane-methyl sulfide complex in the presence of methanol. The resulting product is a white crystalline solid with a melting point of 112-114°C.
Scientific Research Applications
3-Pyrrolidinemethanol has been widely used as a chiral building block in the synthesis of bioactive compounds. It has been used in the synthesis of chiral ligands, which have been used in asymmetric catalysis. It has also been used in the synthesis of chiral drugs, such as the anti-inflammatory drug naproxen. Additionally, 3-Pyrrolidinemethanol has been used in the synthesis of chiral auxiliaries, which have been used in the synthesis of a variety of organic compounds.
properties
IUPAC Name |
[(2R,3R)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGXQIZRJPRSOS-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CN=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1C2=CN=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191621 | |
| Record name | rel-(2R,3R)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71771-91-0 | |
| Record name | rel-(2R,3R)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71771-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(2R,3R)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





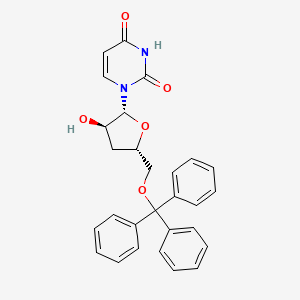
![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)

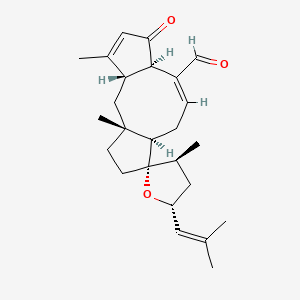
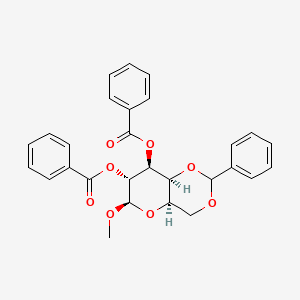
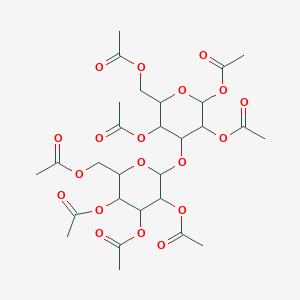
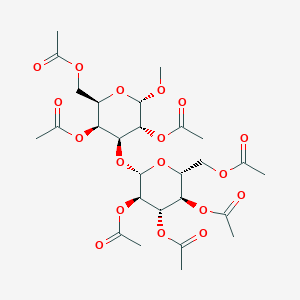
![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)
